molecular formula C16H28O B14337806 3,5,5,6,8,8-Hexamethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-ol CAS No. 105937-65-3

3,5,5,6,8,8-Hexamethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-ol

Cat. No.: B14337806
CAS No.: 105937-65-3
M. Wt: 236.39 g/mol
InChI Key: VDOQNZRRUACSIF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,5,6,8,8-Hexamethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-ol involves several steps. One common method includes the reaction of 1,2,3,4-tetrahydro-1,1,3,4,4,6-hexamethyl-7-naphthyl methyl ketone with appropriate reagents under controlled conditions . The reaction typically requires a temperature range of 20-25°C and involves the use of solvents like chloroform and ethyl acetate .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include additional purification steps to ensure the final product meets the required quality standards .

Chemical Reactions Analysis

Types of Reactions

3,5,5,6,8,8-Hexamethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3,5,5,6,8,8-Hexamethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-ol has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5,5,6,8,8-Hexamethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-ol is unique due to its specific molecular structure, which provides a distinct and long-lasting musky odor. Its stability and compatibility with various formulations make it a preferred choice in the fragrance industry .

Properties

CAS No.

105937-65-3

Molecular Formula

C16H28O

Molecular Weight

236.39 g/mol

IUPAC Name

3,5,5,6,8,8-hexamethyl-1,2,3,4,6,7-hexahydronaphthalen-2-ol

InChI

InChI=1S/C16H28O/c1-10-7-13-12(8-14(10)17)15(3,4)9-11(2)16(13,5)6/h10-11,14,17H,7-9H2,1-6H3

InChI Key

VDOQNZRRUACSIF-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(CC1O)C(CC(C2(C)C)C)(C)C

Origin of Product

United States

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